molecular formula C18H15N3O3S2 B12746184 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-(phenylmethyl)-2-(2-pyridinylmethyl)-, 1,1-dioxide CAS No. 214916-45-7

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-(phenylmethyl)-2-(2-pyridinylmethyl)-, 1,1-dioxide

Cat. No.: B12746184
CAS No.: 214916-45-7
M. Wt: 385.5 g/mol
InChI Key: HRKQCTZCVDXZKW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Number Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-benzyl-1,1-dioxo-2-(pyridin-2-ylmethyl)thieno[3,4-e]thiadiazin-3-one , which systematically describes its fused-ring system and substituents. The benzyl group (phenylmethyl) at position 4 and the pyridin-2-ylmethyl group at position 2 are explicitly denoted, while the 1,1-dioxide suffix indicates the oxidation state of the thiadiazine ring.

The CAS Registry Number assigned to this compound is 214916-45-7 , a unique identifier that distinguishes it from structurally similar derivatives. For example, replacing the benzyl group with an ethyl substituent yields a related compound (CAS 214916-43-5) with distinct physicochemical properties. The CAS system ensures unambiguous identification, critical for regulatory compliance and database interoperability.

Property Value
IUPAC Name 4-benzyl-1,1-dioxo-2-(pyridin-2-ylmethyl)thieno[3,4-e]thiadiazin-3-one
CAS Registry Number 214916-45-7
Molecular Formula C₁₈H₁₅N₃O₃S₂
Molecular Weight 401.46 g/mol

Comparative Analysis of Synonymic Designations in Chemical Databases

Chemical databases employ varied synonymic conventions for this compound. PubChem lists 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-benzyl-1,1-dioxo-2-(pyridin-2-ylmethyl) as a primary synonym, emphasizing the parent ring system and substituents. In contrast, EvitaChem uses a positional descriptor format: 2-[(2-chlorophenyl)methyl]-4-ethyl-1,1-dioxothieno[3,4-e]thiadiazin-3-one , which highlights substituent positions but refers to a chlorinated analog.

Notable discrepancies arise in the representation of the pyridinyl group. While PubChem uses pyridin-2-ylmethyl , other databases may adopt 2-pyridinylmethyl or (pyridin-2-yl)methyl for the same moiety. Such variations underscore the importance of structure-identifier alignment in cross-referencing compounds.

Structural Elucidation Through SMILES Notation and InChI Key Specifications

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is C1=CC=C(C=C1)CN2C3=CSC=C3S(=O)(=O)N(C2=O)CC4=CC=CC=N4 , which encodes the thieno-thiadiazinone core, benzyl group (C1–C6), and pyridin-2-ylmethyl substituent (C4). The sulfone groups (=O) at positions 1 and 1 are explicitly denoted.

The InChI Key HRKQCTZCVDXZKW-UHFFFAOYSA-N provides a hashed representation of the compound’s structural features, enabling rapid database searches. This 27-character string uniquely corresponds to the compound’s connectivity, stereochemistry, and tautomeric state. For example, the InChI Key for the ethyl-substituted analog (CAS 214916-43-5) is SGCPZBMNJQRXMK-UHFFFAOYSA-N , differing only in the alkyl substituent’s representation.

Representation Type Value
SMILES C1=CC=C(C=C1)CN2C3=CSC=C3S(=O)(=O)N(C2=O)CC4=CC=CC=N4
InChI Key HRKQCTZCVDXZKW-UHFFFAOYSA-N

Properties

CAS No.

214916-45-7

Molecular Formula

C18H15N3O3S2

Molecular Weight

385.5 g/mol

IUPAC Name

4-benzyl-1,1-dioxo-2-(pyridin-2-ylmethyl)thieno[3,4-e][1,2,4]thiadiazin-3-one

InChI

InChI=1S/C18H15N3O3S2/c22-18-20(10-14-6-2-1-3-7-14)16-12-25-13-17(16)26(23,24)21(18)11-15-8-4-5-9-19-15/h1-9,12-13H,10-11H2

InChI Key

HRKQCTZCVDXZKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CSC=C3S(=O)(=O)N(C2=O)CC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions

  • Precursor : Dichloromalononitrile reacts with sulfur monochloride (SCl₂) under controlled conditions to form 3,5-dichloro-4H-1,2,6-thiadiazin-4-one.
  • Modification : Thiophene rings are fused via cyclization using catalysts like BF₃·Et₂O or polyphosphoric acid (PPA).
Step Reagents/Conditions Intermediate Yield Source
1 SCl₂, DCM, 0°C Dichlorothiadiazinone 85%
2 Thiophene derivative, PPA, 120°C Thieno-thiadiazine 70–75%

Oxidation to 1,1-Dioxide

The final step involves oxidizing the thiadiazine sulfur atoms using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂):

Oxidizing Agent Solvent Temperature Yield
mCPBA DCM 0°C → RT 92%
H₂O₂ (30%) AcOH 50°C 88%

Optimization and Challenges

  • Purity Control : Recrystallization from ethanol/water mixtures or column chromatography (SiO₂, hexane/EtOAc) ensures >95% purity.
  • Side Reactions : Competing N-alkylation at alternate positions is mitigated using sterically hindered bases (e.g., DBU).

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Cyclocondensation High regioselectivity Requires anhydrous conditions Lab-scale
Stille Coupling Precise substitution Toxicity of organostannanes Pilot-scale
mCPBA Oxidation Rapid completion Cost-intensive reagents Industrial

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

This compound serves as an essential building block in synthetic organic chemistry. Its unique structure allows for the development of more complex molecules, facilitating the exploration of new chemical properties and reactions.

Biology

Research has indicated that derivatives of this compound exhibit significant biological activities:

  • Antimicrobial Properties : Studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Activity : Preliminary investigations have indicated that some derivatives may possess anticancer properties, making them candidates for further therapeutic exploration.

Medicine

The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its mechanism of action often involves interaction with specific molecular targets within biological systems, which can lead to inhibition or activation of critical biochemical pathways.

Industry

In industrial applications, this compound is utilized in the development of advanced materials with tailored properties such as enhanced conductivity or catalytic activity. Its synthesis can be optimized for large-scale production, making it suitable for various applications in material science.

Case Study 1: Antimicrobial Activity

A study conducted on several derivatives of this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phenylmethyl group significantly enhanced antimicrobial potency.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal highlighted the efficacy of a specific derivative against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The derivative exhibited low toxicity to normal cells while effectively inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituents and Core Structures of Comparable Thiadiazine Dioxides

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Thieno[3,4-e]-thiadiazine 4-(Phenylmethyl), 2-(2-pyridinylmethyl) Thiophene fusion, aromatic substituents
4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26) Thieno[3,2-e]-thiadiazine 4-Allyl, 6-Chloro Allyl group, halogen
4-(3-Methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Pyrido[2,3-e]-thiadiazine 4-(3-Methylphenyl) Pyridine fusion, methylphenyl
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e]-thiadiazin-3(4H)-one 1,1-dioxide Pyrido[2,3-e]-thiadiazine 2-(4-Fluorobenzyl), 4-(Methylsulfanylphenyl) Fluorobenzyl, sulfanyl group
4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Pyrido[4,3-e]-thiadiazine 4-(3-Tolyl) Tolyl substituent

Key Observations :

  • Core Heterocycles: The target compound’s thieno-fused core (vs. pyrido-fused in ) introduces distinct electronic properties. Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to pyridine’s electron-deficient character .
  • Substituent Effects : Aromatic substituents (phenylmethyl, pyridinylmethyl) likely improve solubility and receptor binding compared to aliphatic groups (allyl in ). Halogens (e.g., chloro in ) or sulfanyl groups () may modulate metabolic stability and toxicity.

Key Observations :

  • The target compound likely requires multi-step alkylation and cyclization, similar to , but with aromatic substituents increasing steric challenges.
  • Pyrido-thiadiazines () often employ transition metal-catalyzed coupling (e.g., Suzuki), whereas thieno derivatives () rely on classical reductions and extractions.

Pharmacological and Physicochemical Properties

  • Tautomerism : Pyrido-thiadiazine dioxides (e.g., ) exhibit tautomerism dependent on substituents, influencing their geometry and bioactivity. The target compound’s fused thiophene may stabilize a specific tautomer, enhancing binding specificity .
  • Bioactivity: Pyrido-thiadiazines in are marketed as cardiovascular agents, while thieno analogs () are explored for antimicrobial activity. The target compound’s pyridinylmethyl group may confer dual activity via kinase or ion channel modulation.
  • Analytical Characterization : Purity standards for analogs (e.g., >99% HPLC for ) suggest rigorous quality control applicable to the target compound. NMR and LCMS are critical for verifying substituent regiochemistry .

Biological Activity

The compound 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-(phenylmethyl)-2-(2-pyridinylmethyl)-, 1,1-dioxide (CAS Number: 196820-84-5) is a member of the thiadiazine family and has garnered interest due to its diverse biological activities. This article aims to explore its pharmacological properties, including its potential as an anticancer agent, antimicrobial activity, and other therapeutic applications.

  • Molecular Formula : C15_{15}H16_{16}N2_2O3_3S2_2
  • Molecular Weight : 304.42 g/mol
  • Structure : The compound features a thieno-thiadiazine core with various substituents that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazine derivatives in cancer therapy. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It is believed that the compound interferes with cellular signaling pathways involved in cell division and apoptosis. For instance, derivatives of thiadiazines have been reported to induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
  • Case Study : A study involving the screening of drug libraries identified a novel anticancer compound based on the thiadiazine structure. This compound exhibited significant cytotoxicity against various cancer cell lines at low micromolar concentrations .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • In Vitro Studies : The compound demonstrated effective inhibition against a range of bacterial strains. For example, it showed activity against both Gram-positive and Gram-negative bacteria in agar diffusion assays .
  • Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, the compound exhibits several other biological activities:

  • Antihistaminic Activity : Similar compounds have been studied for their antihistaminic properties. They act as competitive antagonists at H1 receptors, which could be beneficial in treating allergic reactions .
  • Antiviral Activity : Some derivatives have shown effectiveness against viral infections, particularly HIV. They function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating significant antiviral activity at low concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazine derivatives:

SubstituentEffect on Activity
PhenylmethylEnhances lipophilicity and cellular uptake
PyridinylmethylContributes to receptor binding affinity
Dioxide GroupIncreases stability and bioavailability

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :
  • Systematic substitution : Synthesize derivatives with modifications at the phenylmethyl (R₁) and pyridinylmethyl (R₂) positions.
  • Biological profiling : Test all analogs against a panel of targets (e.g., cancer cell lines) to identify critical substituents.
  • QSAR modeling : Use partial least squares (PLS) regression to correlate physicochemical descriptors (logP, PSA) with activity .

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